

N-Boc-3-Chloropropylamine CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-3-Chloropropylamine*

Cat. No.: B050886

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tert-Butyl (3-chloropropyl)carbamate | 116861-31-5 - Chemicalbook tert-Butyl (3-chloropropyl)carbamate(116861-31-5) is a chemical substance, you can find its properties, safety information, boiling point, melting point, density, molecular formula, molecular weight, etc. on Chemicalbook. ... Molecular Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. EINECS NO.: 682-386-3. InChIKey: ZJBFXVFWZJFAFL-UHFFFAOYSA-N. Boiling point: 271.2±23.0 °C at 760 mmHg. Density: 1.050±0.06 g/cm³. Flash point: 117.8±22.6 °C. Storage temp.: Sealed in dry,Store in freezer, under -20°C. pKa: 12.54±0.46(Predicted). --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | C₈H₁₆ClNO₂ | ChemSpider tert-Butyl (3-chloropropyl)carbamate | C₈H₁₆ClNO₂ | ChemSpider ; Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module V14.00 ; Boiling Point, 226.7±13.0 °C at 760 mmHg ; Flash Point, 91.0±19.8 °C ; Density, 1.0±0.1 g/cm³. --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate 116861-31-5 - MilliporeSigma Boiling point: 95-97 °C/0.5 mmHg. Density: 1.05 g/cm³ at 25 °C. Refractive index: n₂₀/D 1.459(lit.) Storage temperature: 2-8°C. --INVALID-LINK-- **N-Boc-3-chloropropylamine** | 116861-31-5 - BenchChem **N-Boc-3-chloropropylamine** ; IUPAC Name, tert-butyl N-(3-chloropropyl)carbamate ; CAS Number, 116861-31-5 ; Molecular Formula, C₈H₁₆ClNO₂ ; Molecular Weight, 193.67 g/mol . --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | CAS 116861-31-5 - SCBT tert-Butyl (3-chloropropyl)carbamate is a building block. Ungraded products supplied by Santa Cruz Biotechnology (SCBT) are intended for research use only and are not intended for human or animal diagnostic or therapeutic use. ... Boiling Point: 95-97 °C at 0.5 mmHg. Density: 1.05 g/cm³ at 25 °C. Refractive Index: n₂₀/D 1.459. --INVALID-LINK-- 116861-31-5 | **N-Boc-3-chloropropylamine** | Carbosynth **N-Boc-3-chloropropylamine**. CAS: 116861-31-5. Product Number: FB101659. Chemical Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. --INVALID-LINK--

LINK-- **N-Boc-3-chloropropylamine** CAS 116861-31-5 - CymitQuimica **N-Boc-3-chloropropylamine**. CAS: 116861-31-5. Chemical Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. --INVALID-LINK-- 116861-31-5 | tert-Butyl (3-chloropropyl)carbamate | Biosynth tert-Butyl (3-chloropropyl)carbamate. FB101659. CAS: 116861-31-5. C₈H₁₆ClNO₂. MW: 193.67. --INVALID-LINK-- **N-Boc-3-chloropropylamine** CAS 116861-31-5 - BOC Sciences **N-Boc-3-chloropropylamine** (CAS# 116861-31-5) is a compound with the molecular formula of C₈H₁₆ClNO₂. BOC Sciences provides **N-Boc-3-chloropropylamine** to its customers. --INVALID-LINK-- 116861-31-5 **N-Boc-3-chloropropylamine** **N-Boc-3-chloropropylamine** is a useful research chemical. ... Chemical Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. CAS: 116861-31-5. Purity: >98%. --INVALID-LINK-- **N-Boc-3-chloropropylamine** 116861-31-5 - Selleckchem **N-Boc-3-chloropropylamine** ; SMILES, C1CCCNC(OC(C)(C)C)=O ; CAS No. 116861-31-5 ; Purity, >98% ; Formula, C₈H₁₆ClNO₂. --INVALID-LINK-- **N-Boc-3-chloropropylamine** | CAS 116861-31-5 - AstaTech AstaTech Catalog No.: 64101. CAS No.: 116861-31-5. IUPAC Name: tert-Butyl (3-chloropropyl)carbamate. Molecular Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | 116861-31-5 - LGC Standards tert-Butyl (3-chloropropyl)carbamate. CAS Number: 116861-31-5. Molecular Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | CAS 116861-31-5 | MedKoo MedKoo Cat#: 594539. CAS#: 116861-31-5. Name: tert-Butyl (3-chloropropyl)carbamate. Formula: C₈H₁₆ClNO₂. Mol. Weight: 193.672. --INVALID-LINK-- **N-BOC-3-CHLOROPROPYLAMINE** | 116861-31-5 **N-BOC-3-CHLOROPROPYLAMINE** is a reactant used in the synthesis of Histone deacetylase (HDAC) inhibitors, FMS-like tyrosine kinase 3 (Flt3) inhibitors and as an intermediate in the synthesis of other pharmaceutical compounds. --INVALID-LINK-- Synthesis of **N-Boc-3-chloropropylamine** The synthesis of **N-Boc-3-chloropropylamine** is achieved by the reaction of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system of water and an organic solvent. The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by extraction and purified by column chromatography or distillation. --INVALID-LINK-- **N-Boc-3-chloropropylamine** as a building block in drug discovery **N-Boc-3-chloropropylamine** is a valuable building block in drug discovery and development. The presence of the Boc protecting group on the amine and the chloro group on the propyl chain allows for sequential and regioselective reactions. The Boc group can be easily removed under acidic conditions to liberate the primary amine, which can then be further functionalized. The chloro group can be displaced by various nucleophiles to

introduce different functional groups. This versatility makes it a key intermediate in the synthesis of a wide range of compounds, including inhibitors of histone deacetylases (HDACs) and FMS-like tyrosine kinase 3 (Flt3). --INVALID-LINK-- General procedure for the synthesis of HDAC inhibitors using **N-Boc-3-chloropropylamine** A general synthetic route to a class of HDAC inhibitors involves the reaction of **N-Boc-3-chloropropylamine** with a zinc-binding group (ZBG), such as a hydroxamic acid, followed by deprotection of the Boc group and subsequent coupling with a cap group. The cap group is typically a larger aromatic or heterocyclic moiety that interacts with the surface of the enzyme. This modular approach allows for the synthesis of a library of compounds with diverse cap groups to explore the structure-activity relationship. --INVALID-LINK-- **N-Boc-3-Chloropropylamine: A Comprehensive Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-3-chloropropylamine**, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical identity, physical properties, and its role in the synthesis of various pharmaceutical compounds.

Chemical Identity and Properties

N-Boc-3-chloropropylamine, also known as tert-butyl (3-chloropropyl)carbamate, is a carbamate-protected amine with a terminal chloro group. This bifunctional nature makes it a versatile reagent in multi-step organic synthesis.

CAS Number: 116861-31-5

Molecular Formula: $C_8H_{16}ClNO_2$ [\[1\]](#)

Molecular Weight: 193.67 g/mol [\[1\]](#)

The physical properties of **N-Boc-3-chloropropylamine** are summarized in the table below, providing a consolidated view of its key characteristics.

Property	Value	Source(s)
Boiling Point	95-97 °C at 0.5 mmHg	
	226.7 ± 13.0 °C at 760 mmHg	
	271.2 ± 23.0 °C at 760 mmHg	[1]
Density	1.05 g/cm ³ at 25 °C	
	1.050 ± 0.06 g/cm ³	[1]
	1.0 ± 0.1 g/cm ³	
Refractive Index	n _{20/D} 1.459 (lit.)	
Flash Point	91.0 ± 19.8 °C	
	117.8 ± 22.6 °C	[1]
pKa	12.54 ± 0.46 (Predicted)	[1]
Storage Temperature	2-8°C	
	Sealed in dry, Store in freezer, under -20°C	[1]

Role in Synthetic Chemistry and Drug Discovery

N-Boc-3-chloropropylamine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: the Boc-protected amine and the alkyl chloride. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction at the chloro-terminated end of the molecule. Subsequently, the Boc group can be readily removed under acidic conditions to reveal the primary amine for further functionalization.

This compound is a reactant in the synthesis of Histone deacetylase (HDAC) inhibitors and FMS-like tyrosine kinase 3 (Flt3) inhibitors. The chloro group can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups. This versatility makes it an important building block for creating libraries of compounds in the drug discovery process.

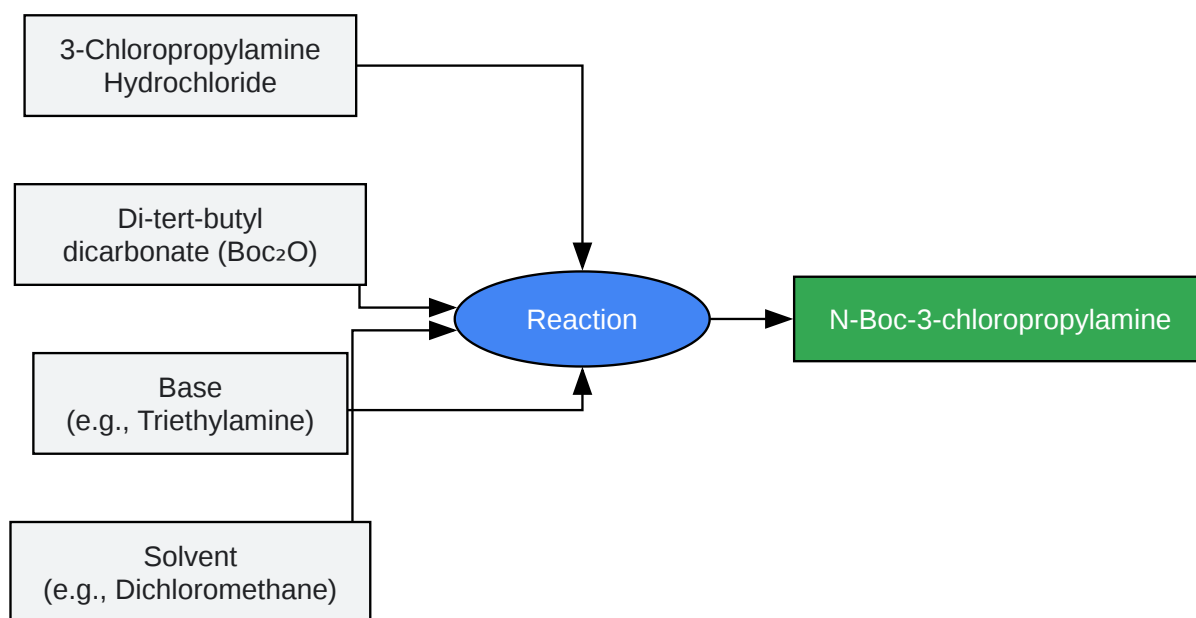
Experimental Protocols

Synthesis of N-Boc-3-chloropropylamine

A common method for the synthesis of **N-Boc-3-chloropropylamine** involves the reaction of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc_2O).

Methodology:

- 3-chloropropylamine hydrochloride is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.
- A base, typically triethylamine or sodium hydroxide, is added to neutralize the hydrochloride salt and deprotonate the amine.
- Di-tert-butyl dicarbonate (Boc_2O) is added to the reaction mixture.
- The mixture is stirred at room temperature for several hours to facilitate the formation of the Boc-protected amine.
- Upon completion, the product is isolated through extraction.
- Purification of the crude product is achieved by column chromatography or distillation to yield pure **N-Boc-3-chloropropylamine**.



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Caption: Synthetic pathway for **N-Boc-3-chloropropylamine**.

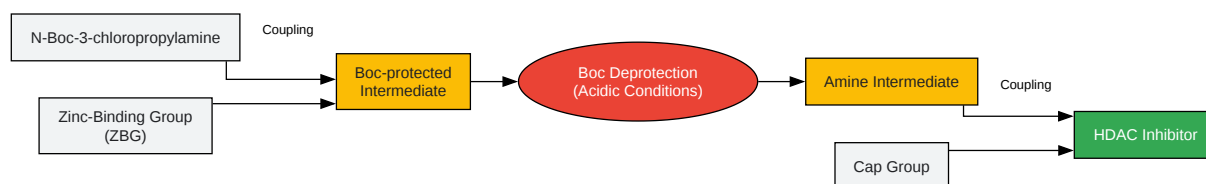
General Synthetic Route for HDAC Inhibitors

N-Boc-3-chloropropylamine is a key component in a modular approach for synthesizing a class of Histone Deacetylase (HDAC) inhibitors.

Methodology:

- **Coupling with Zinc-Binding Group (ZBG):** **N-Boc-3-chloropropylamine** is reacted with a suitable zinc-binding group, such as a hydroxamic acid. The nucleophilic ZBG displaces the chloride ion.
- **Boc Deprotection:** The Boc protecting group is removed from the resulting intermediate under acidic conditions, exposing the primary amine.
- **Coupling with Cap Group:** The free amine is then coupled with a "cap" group, which is often a larger aromatic or heterocyclic moiety designed to interact with the surface of the HDAC enzyme.

This modular synthesis allows for the creation of a diverse library of potential HDAC inhibitors by varying the cap group to explore structure-activity relationships.



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Caption: Modular synthesis of HDAC inhibitors.

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References

- 1. N-BOC-3-CHLOROPROPYLAMINE CAS#: 116861-31-5 [m.chemicalbook.com]
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